2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-
2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-
elongs to the class of organic compounds known as retrochalcones. These are a form of normal chalcones that are structurally distinguished by the lack of oxygen functionalities at the C2'- and C6'-positions. Thus, is considered to be a flavonoid lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in citrus and lemon. This makes a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
959-23-9
VCID:
VC0191833
InChI:
InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7+
SMILES:
COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2
Molecular Formula:
C16H14O2
Molecular Weight:
238.28 g/mol
2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-
CAS No.: 959-23-9
Natural Products
VCID: VC0191833
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol
CAS No. | 959-23-9 |
---|---|
Product Name | 2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl- |
Molecular Formula | C16H14O2 |
Molecular Weight | 238.28 g/mol |
IUPAC Name | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one |
Standard InChI | InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7+ |
Standard InChIKey | KJHHAPASNNVTSN-KPKJPENVSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 |
SMILES | COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 |
Melting Point | 107°C |
Physical Description | Solid |
Description | elongs to the class of organic compounds known as retrochalcones. These are a form of normal chalcones that are structurally distinguished by the lack of oxygen functionalities at the C2'- and C6'-positions. Thus, is considered to be a flavonoid lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in citrus and lemon. This makes a potential biomarker for the consumption of these food products. |
Synonyms | 4'-methoxychalcone 4'-methoxychalcone, (E)-isomer 4'-methoxychalcone, (Z)-isome |
PubChem Compound | 641818 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume